Cellulose, hydrogen phthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

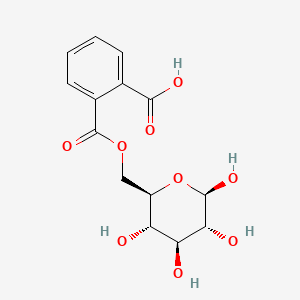

Cellulose, hydrogen phthalate, also known as this compound, is a useful research compound. Its molecular formula is C14H16O9 and its molecular weight is 328.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Enteric Coatings

Cellulose acetate phthalate is primarily used as an enteric coating agent for oral dosage forms. Its pH-sensitive solubility allows it to remain intact in acidic gastric environments while dissolving in the more neutral pH of the intestine. This property is crucial for protecting sensitive drugs from degradation in the stomach and ensuring their release at the desired site of action.

- Case Study: A study highlighted the effectiveness of cellulose acetate phthalate in controlled-release formulations. Tablets coated with this polymer demonstrated a significant delay in drug release when exposed to acidic conditions, followed by a rapid release in neutral conditions, confirming its utility for enteric formulations .

1.2 Controlled Release Systems

The polymer’s ability to form matrices that control the release of active ingredients makes it valuable in developing sustained-release formulations. By adjusting the degree of substitution (the ratio of acetyl to phthaloyl groups), formulators can tailor the release profiles of drugs.

- Data Table: Release Profiles of Various Drugs Using Cellulose Acetate Phthalate

| Drug Name | Release Medium | Release Rate (%) | Time (hours) |

|---|---|---|---|

| Drug A | pH 1.2 | 5 | 2 |

| Drug A | pH 7.4 | 85 | 4 |

| Drug B | pH 1.2 | 3 | 3 |

| Drug B | pH 7.4 | 90 | 5 |

Biomedical Applications

2.1 Hydrogels for Drug Delivery

Recent research has focused on cellulose acetate phthalate's role in fabricating hydrogels for drug delivery applications. These hydrogels can encapsulate drugs and provide controlled release, enhancing therapeutic efficacy.

- Case Study: A study on chitosan/cellulose acetate phthalate nanoparticles showed that these systems could deliver captopril effectively with minimal cytotoxicity to human fibroblasts, demonstrating their potential for pediatric applications .

2.2 Wound Healing

Cellulose-based hydrogels have been explored for wound healing applications due to their biocompatibility and moisture-retaining properties. The incorporation of cellulose acetate phthalate into hydrogel formulations enhances their mechanical strength and stability.

- Research Insight: Hydrogels containing cellulose acetate phthalate were found to support cell proliferation and migration, essential processes in wound healing .

Industrial Applications

3.1 Coatings and Adhesives

Beyond pharmaceuticals, cellulose acetate phthalate is utilized in coatings and adhesives due to its film-forming capabilities and resistance to moisture.

- Application Example: The polymer is used in food packaging materials where moisture barrier properties are critical, helping extend shelf life while maintaining product integrity .

3.2 Smart Materials

Incorporating cellulose acetate phthalate into smart materials allows for responsive behavior under environmental stimuli (e.g., changes in pH or temperature), making it suitable for advanced applications in textiles and sensors.

Eigenschaften

CAS-Nummer |

9004-44-8 |

|---|---|

Molekularformel |

C14H16O9 |

Molekulargewicht |

328.27 g/mol |

IUPAC-Name |

2-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxycarbonyl]benzoic acid |

InChI |

InChI=1S/C14H16O9/c15-9-8(23-14(21)11(17)10(9)16)5-22-13(20)7-4-2-1-3-6(7)12(18)19/h1-4,8-11,14-17,21H,5H2,(H,18,19)/t8-,9-,10+,11-,14-/m1/s1 |

InChI-Schlüssel |

TXZSUUPEIZWNOL-YNXVLUOKSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)O |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)O |

Synonyme |

cellulose, hydrogen phthalate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.